2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide

Description

Historical Context and Development

2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide (CAS 957060-78-5) emerged in the early 21st century as part of efforts to integrate boron’s unique electronic properties with thiosemicarbazones’ bioactive potential. While its exact synthesis date remains undocumented, its development aligns with the broader exploration of boron-containing pharmaceuticals, such as bortezomib (approved in 2003). The compound’s design reflects advancements in cross-coupling reactions and boronic acid functionalization techniques, which gained traction in the 2000s for creating protease inhibitors and antimicrobial agents.

Classification within Organoboron Compounds

This compound belongs to the arylboronic acid derivatives , characterized by a benzene ring bearing a boronic acid group (-B(OH)₂) at the para position. Its structure combines tricoordinated boron (sp² hybridized) with a thiosemicarbazide moiety, placing it in the subclass of boron-heterocycle hybrids . Key molecular features include:

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₂BN₃O₃S |

| Molecular weight | 253.09 g/mol |

| Boron coordination | Tricoordinated (planar) |

| Functional groups | Boronic acid, thiosemicarbazone |

The boronic acid group enables interactions with biological targets via reversible covalent bonding, while the thiosemicarbazone segment provides metal-chelating capabilities.

Significance in Hydrazinecarbothioamide Chemistry

As a methyl-substituted hydrazinecarbothioamide , this compound exemplifies the structural versatility of thiourea derivatives. The N-methyl group enhances lipophilicity, potentially improving membrane permeability compared to unsubstituted analogs. Its synthesis typically involves:

- Condensation of 4-boronobenzoyl chloride with methylthiosemicarbazide.

- Purification via recrystallization from ethanol/water mixtures.

The thioamide (-N-C(=S)-N-) group acts as a hydrogen-bond donor/acceptor , facilitating interactions with enzymes such as ribonucleotide reductase and proteases.

Position within Thiosemicarbazone Derivative Research

Thiosemicarbazones are renowned for their anticancer and antimicrobial activities, often mediated by metal chelation. This compound diverges from classical thiosemicarbazones by incorporating boron, which introduces two synergistic mechanisms:

- Boron-mediated enzyme inhibition : The boronic acid group can form tetrahedral adducts with serine proteases.

- Metal coordination : The thiosemicarbazone moiety binds transition metals (e.g., Cu²⁺), enhancing redox activity and DNA damage.

Comparative studies highlight its superior stability over non-boronated thiosemicarbazones, attributed to boron’s electron-withdrawing effects stabilizing the hydrazone bond.

Current Research Landscape and Challenges

Recent studies focus on:

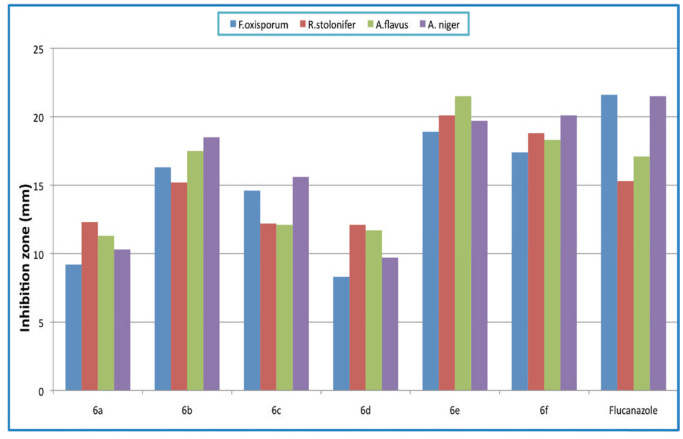

- Anticancer applications : Copper(II) complexes of this compound exhibit cytotoxicity against melanoma cells (IC₅₀: 8–15 μM).

- Antimicrobial potential : Preliminary data suggest activity against Gram-positive bacteria via cell wall synthesis disruption.

- Materials science : Use as a crosslinker in boron-containing polymers for neutron capture therapy.

Challenges :

- Synthetic complexity : Low yields (40–55%) due to boronic acid’s sensitivity to protodeboronation.

- Biological targeting : Balancing boron’s electrophilicity with selectivity to minimize off-target effects.

- Analytical limitations : Difficulty in characterizing boron-sulfur interactions via conventional NMR.

Properties

IUPAC Name |

[4-[(methylcarbamothioylamino)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BN3O3S/c1-11-9(17)13-12-8(14)6-2-4-7(5-3-6)10(15)16/h2-5,15-16H,1H3,(H,12,14)(H2,11,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSXNKYLPSMHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NNC(=S)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657073 | |

| Record name | {4-[2-(Methylcarbamothioyl)hydrazinecarbonyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957060-78-5 | |

| Record name | {4-[2-(Methylcarbamothioyl)hydrazinecarbonyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide has garnered interest in the scientific community due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article explores the biological activity of this compound, synthesizing available data from various research studies, including its mechanisms of action, efficacy in different biological assays, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound) is characterized by a boron-containing moiety that enhances its interaction with biological targets. The presence of the hydrazine and carbothioamide functional groups contributes to its reactivity and potential biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies indicate IC50 values ranging from 27.0 to 106.8 μM for AChE inhibition, demonstrating moderate potency .

- Induction of Apoptosis : In cancer cell lines, this compound) has been observed to induce apoptosis through upregulation of pro-apoptotic genes (e.g., P53, Bax) and downregulation of anti-apoptotic genes (e.g., Bcl-2) . This dual mechanism suggests its potential as an anticancer agent.

- Cell Cycle Arrest : The compound may also lead to cell cycle arrest in cancer cells, further inhibiting their proliferation .

Anticancer Activity

A series of studies have evaluated the anticancer effects of this compound) against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 15.0 | Apoptosis induction |

| MCF-7 | 12.5 | Cell cycle arrest |

| A549 | 20.0 | Enzyme inhibition |

In these assays, the compound demonstrated significant cytotoxicity, particularly against colon (HCT116) and breast (MCF-7) cancer cell lines.

Enzyme Inhibition Studies

The inhibition potency of this compound) on cholinesterases was evaluated against established inhibitors:

| Compound | IC50 AChE (µM) | IC50 BChE (µM) |

|---|---|---|

| This compound | 27.0 | 58.0 |

| Donepezil | 5.0 | 10.0 |

| Rivastigmine | 15.0 | 25.0 |

The results indicate that while the compound is less potent than some established drugs, it still exhibits promising dual inhibition capabilities .

Case Studies

Recent studies have highlighted the potential applications of this compound in therapeutic settings:

- Colon Cancer Study : A study published in Nature demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of colon cancer, correlating with increased apoptosis markers and reduced CDK4 expression .

- Breast Cancer Research : Another study indicated that the compound effectively inhibited growth in MCF-7 cells by promoting apoptosis and cell cycle arrest, suggesting its utility as a chemotherapeutic agent .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) typically involves the reaction of boron-containing benzoyl derivatives with N-methylhydrazinecarbothioamide. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of hydrazinecarbothioamide have been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways such as PI3K/Akt/mTOR, which are crucial for tumor survival and proliferation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 2.02 | Apoptosis induction |

| HOP-92 (Lung) | Not specified | PI3K/Akt/mTOR inhibition |

| SK-MEL-2 (Melanoma) | Not specified | Apoptosis induction |

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on cholinesterases, which are enzymes involved in neurotransmission. Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) derived from similar structures have shown promise in treating neurodegenerative diseases like Alzheimer's .

| Enzyme | IC50 Range (µM) | Comparison to Rivastigmine |

|---|---|---|

| AChE | 27.0 - 106.8 | Comparable |

| BChE | 58.0 - 277.5 | Comparable |

Anticancer Activity

In a study focused on hydrazine derivatives, this compound) was evaluated against several cancer cell lines, demonstrating potent anticancer effects with IC50 values significantly lower than established drugs . The study emphasized the compound's ability to induce DNA fragmentation and modulate gene expression related to apoptosis.

Neuroprotective Effects

Another investigation highlighted the dual inhibitory action on AChE and BChE, suggesting that derivatives of this compound could serve as effective treatments for cognitive disorders . Molecular docking studies revealed that these compounds fit well into the active sites of cholinesterases, indicating a strong potential for therapeutic applications.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features include:

Key Observations :

Physicochemical Properties

- BB-3824 : Boron’s electron-deficient nature likely increases polarity, while the N-methyl group balances hydrophobicity.

- Pinacol Ester Derivatives (e.g., PN-2402, CAS: 214360-51-7): Boron protected as pinacol ester enhances stability for storage and transport .

Notes

- Limitations : Direct biological data for BB-3824 are absent; inferences rely on structural analogs.

- Synthetic Challenges : Boron handling requires anhydrous conditions, complicating large-scale synthesis .

- Future Directions : Comparative studies on boron vs. halogen substituents and in vivo efficacy assessments are needed.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide) typically proceeds via the following key stages:

- Formation of N-methylhydrazinecarbothioamide intermediate

- Acylation with 4-boronobenzoyl chloride or equivalent boron-containing benzoyl derivatives

- Purification and characterization of the final product

This approach is consistent with methods used for related hydrazinecarbothioamide derivatives, where the thiosemicarbazide moiety is first prepared and then coupled with substituted benzoyl chlorides to introduce the aromatic acyl group.

Preparation of N-methylhydrazinecarbothioamide Intermediate

A critical precursor, N-methylhydrazinecarbothioamide (also known as 4-methyl-3-thiosemicarbazide), can be synthesized via an improved method involving the reaction of methyldithiocarbamate quaternary ammonium salts with hydrazine hydrate under aqueous conditions:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Methyldithiocarbamate quaternary ammonium salt + Hydrazine hydrate | Reaction in water or water/alcohol mixture |

| 2 | Temperature: 25–35 °C | Reaction completes in ~3 hours |

| 3 | Inert atmosphere (e.g., nitrogen) preferred | Triethylamine used to control temperature and remove H2S |

This method yields N-methylhydrazinecarbothioamide with improved yield and ease of recovery compared to older protocols. Triethylamine serves as a base and facilitates the removal of byproduct H2S, enhancing reaction control and product purity.

Introduction of the 4-Boronobenzoyl Group

The boron-substituted benzoyl moiety is introduced by acylation of the N-methylhydrazinecarbothioamide intermediate with 4-boronobenzoyl chloride or equivalent boron-containing benzoyl derivatives. While direct literature on this compound) is limited, analogous procedures for related compounds provide a reliable framework:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | N-methylhydrazinecarbothioamide + 4-boronobenzoyl chloride | Reaction in polar aprotic solvent (e.g., DMF) |

| 2 | Presence of base such as triethylamine | To neutralize HCl formed during acylation |

| 3 | Reflux for several hours (typically 3 h) | Ensures complete acylation |

| 4 | Work-up includes aqueous quenching, extraction, and purification | Purification by silica gel chromatography or recrystallization |

This acylation step is analogous to the preparation of 2-(4-nitrobenzoyl)hydrazine-1-carbothioamide reported in related synthetic schemes, where the hydrazinecarbothioamide intermediate was treated with substituted benzoyl chlorides in DMF with triethylamine under reflux conditions to yield the target acylated product.

Purification and Characterization

The crude product is typically purified using column chromatography on silica gel, employing solvent systems such as petroleum ether and ethyl acetate mixtures, to isolate the pure this compound).

Characterization is performed by:

- Thin Layer Chromatography (TLC) for reaction monitoring and purity assessment.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) to confirm structural integrity.

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight.

- Infrared Spectroscopy (IR) to identify characteristic functional groups.

These techniques confirm the successful formation of the desired compound and its purity.

Comparative Data Table of Key Preparation Steps

Q & A

Q. What are the optimal synthetic routes for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling 4-boronobenzoic acid derivatives with N-methylhydrazinecarbothioamide under reflux in anhydrous solvents (e.g., ethanol or THF). Key steps include:

- Boron incorporation : Use Suzuki-Miyaura coupling for boron-substituted aromatic intermediates .

- Hydrazine formation : React thiosemicarbazide with methylamine in the presence of a base (e.g., NaOH) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor via TLC and HPLC .

Q. How can spectroscopic techniques characterize this compound’s structure?

- Methodological Answer :

- FT-IR : Identify key functional groups: C=O (~1680 cm⁻¹), C=S (~1180 cm⁻¹), B-O (~1350 cm⁻¹), and N-H stretches (~3260 cm⁻¹) .

- NMR : ¹H NMR for aromatic protons (δ 7.5–8.5 ppm) and boron-related shifts; ¹¹B NMR for boron coordination state .

- X-ray crystallography : Resolve crystal packing and confirm boron geometry (trigonal planar vs. tetrahedral) .

Q. What solvents are suitable for solubility and stability studies?

- Methodological Answer : Prioritize polar aprotic solvents (DMSO, DMF) for solubility screening. For stability:

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures.

- UV-Vis spectroscopy : Monitor degradation under light/heat. Reference solubility data for analogous compounds (e.g., 4-chloro derivatives in PEG/water mixtures ).

Advanced Research Questions

Q. How does the boron moiety influence electronic properties and ligand behavior in metal complexes?

- Methodological Answer :

- DFT calculations : Compare charge distribution in boron-containing vs. nitro/halogen-substituted analogs. Boron’s electron-deficient nature enhances Lewis acidity, favoring coordination with transition metals (e.g., Cu²⁺, Fe³⁺) .

- Cyclic voltammetry : Evaluate redox activity shifts due to boron’s inductive effects .

Q. What strategies resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Standardized protocols : Replicate assays under controlled conditions (e.g., pH, temperature) to isolate variables.

- Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains inconsistent in vitro/in vivo results .

- Statistical analysis : Apply multivariate regression to identify confounding factors (e.g., solvent polarity in cytotoxicity assays) .

Q. How can computational methods optimize reaction conditions for large-scale synthesis?

- Methodological Answer :

- Reaction path search software (e.g., GRRM): Predict intermediates and transition states to bypass trial-and-error approaches .

- Machine learning : Train models on analogous hydrazinecarbothioamide reactions to predict optimal catalysts (e.g., Pd for Suzuki coupling) and solvent systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.